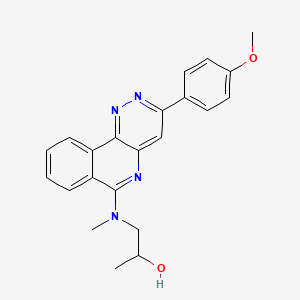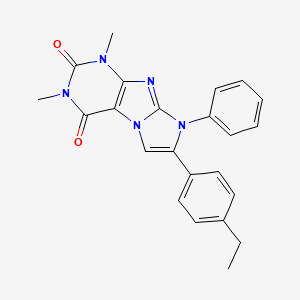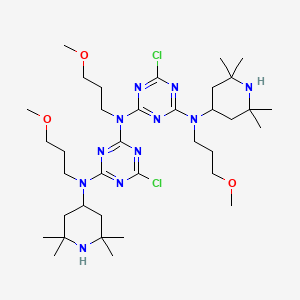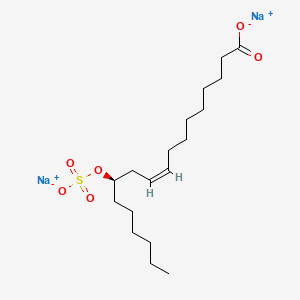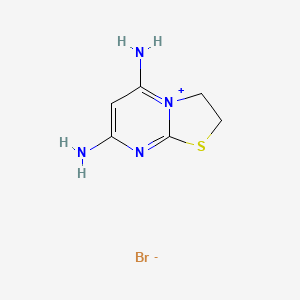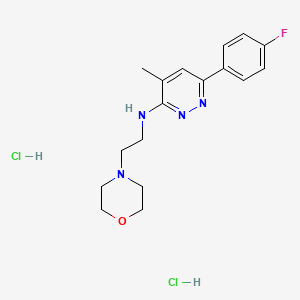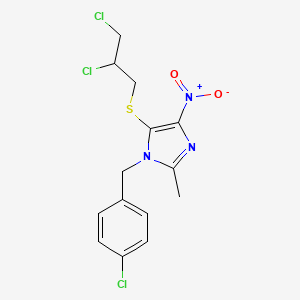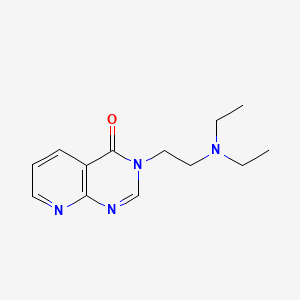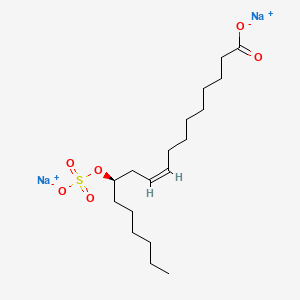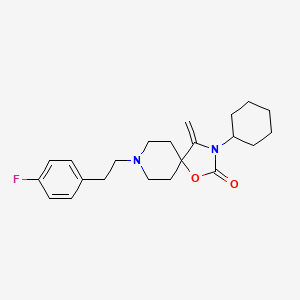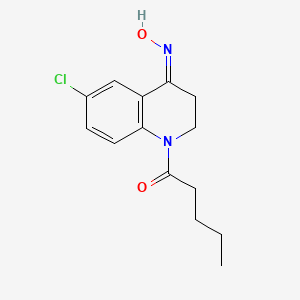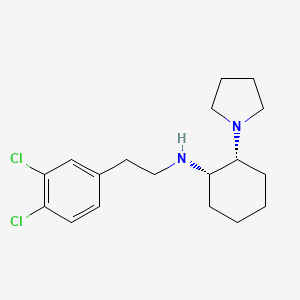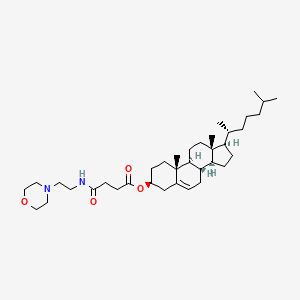
Mochol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Mochol is synthesized through a multi-step process involving the esterification of cholesterol with succinic anhydride, followed by the reaction with N-ethylmorpholine. The reaction conditions typically involve the use of organic solvents such as ethanol and acetonitrile, and the process is carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
Mochol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the functional groups attached to the cholesterol backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the cholesterol structure .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学研究应用
Mochol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Medicine: Investigated for its potential in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of stable emulsions and as a component in cosmetic formulations.
作用机制
Mochol exerts its effects primarily through its ability to integrate into lipid bilayers, enhancing the stability and permeability of nanoliposomes. This integration facilitates the targeted delivery of encapsulated drugs to specific cells or tissues. The molecular targets include cell membrane lipids and proteins involved in endocytosis and intracellular trafficking .
相似化合物的比较
Similar Compounds
Cholesteryl hemisuccinate: Another cholesterol derivative used in drug delivery systems.
Cholesterol: The parent compound, widely studied for its role in cell membranes and lipid metabolism.
Uniqueness
Mochol is unique due to its specific structural modifications, which enhance its solubility and stability in aqueous environments. This makes it particularly suitable for use in nanoliposome formulations, providing advantages over other cholesterol derivatives in terms of drug delivery efficiency and stability .
属性
CAS 编号 |
452323-21-6 |
|---|---|
分子式 |
C37H62N2O4 |
分子量 |
598.9 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2-morpholin-4-ylethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C37H62N2O4/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(15-17-36(28,4)33(30)16-18-37(31,32)5)43-35(41)14-13-34(40)38-19-20-39-21-23-42-24-22-39/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,40)/t27-,29+,30+,31-,32+,33+,36+,37-/m1/s1 |
InChI 键 |
HEZIVRACDFRXBU-PKHDATKRSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCN5CCOCC5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


